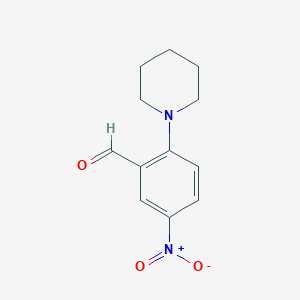

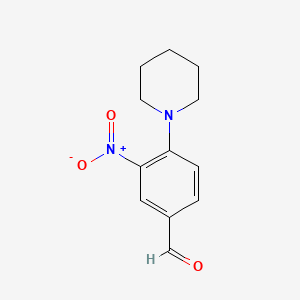

5-Nitro-2-(piperidin-1-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(piperidin-1-yl)benzaldehyde (5N2PBA) is an organic compound that is widely used in synthetic organic chemistry and has a variety of applications in scientific research. It is a nitroaromatic compound composed of a benzene ring with a nitro group and a piperidine ring attached to it. 5N2PBA is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Nucleophilic Aromatic Substitution and Reaction Mechanism

The interaction of piperidine with nitro-aromatic compounds leads to the formation of nitro-piperidinobenzene derivatives, showcasing the application of 5-Nitro-2-(piperidin-1-yl)benzaldehyde in nucleophilic aromatic substitution reactions. This process, which exhibits neither base nor acid catalysis, adheres to second-order kinetics and is theorized to proceed via an addition-elimination mechanism, suggesting an easy expulsion of the nitro group from the intermediate. The specifics of why the nitro group is readily expelled remain unclear, highlighting an area for further investigation within the context of nucleophilic substitution of the nitro-group (Pietra & Vitali, 1972).

Environmental and Health Implications

Studies on compounds structurally related to this compound, such as nitroimidazoles, emphasize their diverse applications, including their role as drugs, diagnostics, and pathological probes. Nitroimidazoles have garnered attention for their potential in treating various conditions, from cancers to infections, and their use in supramolecular chemistry. This broad range of applications underlines the importance of nitro-group-containing heterocycles in medicinal chemistry, offering insights into the development of new pharmaceuticals and diagnostics (Li et al., 2018).

Synthesis and Chemical Properties

The exploration of nitro-aromatic compounds, including those similar to this compound, reveals their significant mutagenic potential, correlating with their molecular structure and properties. The analysis of over 200 compounds for mutagenicity suggests that the presence of fused rings and specific structural features increases mutagenic potency. This quantitative structure-activity relationship (QSAR) study helps in understanding the toxicological aspects of nitro-aromatic compounds and aids in designing less mutagenic bioactive molecules, showing the complex interplay between chemical structure and biological activity (Debnath et al., 1991).

Applications in Organic Synthesis

The development of methodologies for the synthesis of complex organic molecules, including those related to this compound, underscores the versatility of nitro-aromatic compounds in organic synthesis. These methods, focusing on the efficient formation of polyheterocyclic structures and multifunctional agents, demonstrate the utility of nitro-aromatic compounds in the construction of complex molecular architectures, pivotal for the advancement of organic chemistry and pharmaceutical development (Kaneda, 2020).

properties

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPONLEWKUHGAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371819 |

Source

|

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30742-60-0 |

Source

|

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural significance of the piperidine ring in 5-Nitro-2-(piperidin-1-yl)benzaldehyde?

A1: The abstract states that the piperidine ring in this compound adopts a chair conformation, with the aryl substituent occupying an equatorial position []. This information is relevant for understanding the molecule's overall three-dimensional shape, which can influence its interactions with other molecules and its potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)